(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine
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Overview
Description
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H10ClNO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves multiple steps starting from commercially available precursors One common method involves the bromination of 4-chloro-2-methylphenol, followed by O-alkylation and cyclization to form the benzofuran ring
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzofuran oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
- (5-Bromo-2,3-dihydrobenzofuran-4-yl)methanamine
- (5-Iodo-2,3-dihydrobenzofuran-4-yl)methanamine
Uniqueness
(5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s stability and modify its interaction with biological targets, making it distinct from its fluorine, bromine, and iodine counterparts.
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H10ClNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-2H,3-5,11H2 |
InChI Key |
URLDJDPENVUSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=C(C=C2)Cl)CN |
Origin of Product |
United States |
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